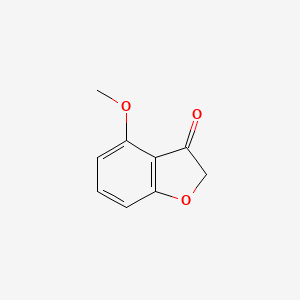

4-Methoxybenzofuran-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSCFNOAUOCHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348624 | |

| Record name | 4-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-35-9 | |

| Record name | 4-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Methoxybenzofuran-3(2H)-one from o-Alkynyl Phenols

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran-3(2H)-ones are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules.[1][2][3][4] Their synthesis is a topic of significant interest in medicinal and synthetic organic chemistry. This guide provides an in-depth technical overview of a modern and efficient strategy for the synthesis of a key derivative, 4-Methoxybenzofuran-3(2H)-one, commencing from an ortho-alkynyl phenol precursor. We will dissect the strategic considerations behind the synthesis, from the preparation of the starting material to the final, pivotal cyclization step. The core of this methodology hinges on a gold(I)-catalyzed cycloisomerization, a powerful transformation known for its mild conditions and high efficiency.[1][5] This document explains the underlying reaction mechanisms, provides validated experimental protocols, and offers insights into the causality behind procedural choices, equipping the reader with the knowledge to successfully implement and adapt this synthesis.

Strategic Analysis: A Two-Stage Approach

The synthesis of this compound is most logically approached via a two-stage sequence. The primary disconnection reveals the target molecule arises from an intramolecular cyclization of an ortho-alkynyl phenol precursor. Therefore, our strategy is as follows:

-

Precursor Synthesis: Construction of the key intermediate, 2-alkynyl-3-methoxyphenol, via a robust cross-coupling reaction.

-

Cyclization/Oxidation: Transformation of the precursor into the final benzofuranone product through a catalyzed intramolecular reaction.

This approach allows for modularity, where different alkynes could be introduced in the first stage to generate a library of diverse benzofuranone derivatives.

Figure 1: Retrosynthetic analysis for this compound.

Precursor Synthesis: The Sonogashira Coupling Pathway

The preparation of the o-alkynyl phenol is reliably achieved using the Sonogashira coupling, a palladium-copper co-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[3][6] This reaction is celebrated for its functional group tolerance and operational simplicity.

Rationale for Method Selection

-

Reliability & Scope: The Sonogashira coupling is one of the most dependable methods for forming C(sp²)-C(sp) bonds. Its mechanism is well-understood, and it is compatible with the phenolic hydroxyl group, which is crucial for our precursor.

-

Accessibility of Starting Materials: Substituted o-iodophenols and terminal alkynes are either commercially available or readily prepared.

Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-methoxyphenol

This protocol details the synthesis using 2-iodo-3-methoxyphenol and phenylacetylene as representative starting materials.

Materials & Reagents:

-

2-Iodo-3-methoxyphenol

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Standard work-up and purification reagents (diethyl ether, saturated NH₄Cl, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-iodo-3-methoxyphenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.06 eq).

-

Solvent & Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous THF, followed by triethylamine (3.0 eq).

-

Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish) for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with diethyl ether.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 2-(phenylethynyl)-3-methoxyphenol.

Gold-Catalyzed Cycloisomerization: Forming the Benzofuranone Core

The transformation of the o-alkynyl phenol into the benzofuran-3(2H)-one is the key step. While various methods exist, gold(I) catalysis has emerged as a superior strategy due to its remarkable ability to activate alkynes under exceptionally mild conditions.[5][7][8]

Mechanistic Causality: The Role of Gold and Oxidant

The reaction proceeds via a tandem cyclization/oxidation mechanism.[1][9]

-

Alkyne Activation: Gold(I), being highly carbophilic and π-acidic, coordinates to the alkyne triple bond. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack.[7]

-

Intramolecular Attack: The proximate phenolic hydroxyl group acts as an internal nucleophile, attacking the activated alkyne in an exo-dig fashion to form a vinylgold intermediate.

-

Oxidation & Rearrangement: In the presence of an electrophilic agent like Selectfluor (an electrophilic fluorine source), the reaction is diverted from simple hydroalkoxylation (which would form a benzofuran). Instead, a sequence involving oxidation and hydration (from adventitious water or an alcohol solvent) occurs at the C2 position, leading to the formation of the C3-carbonyl and the C2-alkoxy or C2-hydroxy group, which tautomerizes to the final benzofuran-3(2H)-one structure.[1][10]

Figure 2: Simplified workflow of the Gold(I)-catalyzed cycloisomerization.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-2-phenylbenzofuran-3(2H)-one

This protocol is adapted from methodologies reported for similar transformations.[1][9]

Materials & Reagents:

-

2-(Phenylethynyl)-3-methoxyphenol (1.0 eq)

-

Chloro(triphenylphosphine)gold(I) [Ph₃PAuCl] (5 mol%)

-

Selectfluor (2.0 eq)

-

Triflic acid (TfOH) (1.5 eq) - Note: Acid can significantly promote the reaction.

-

Methanol (MeOH) as solvent and nucleophile

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: To a vial, add the 2-(phenylethynyl)-3-methoxyphenol (0.2 mmol, 1.0 eq), Ph₃PAuCl (0.01 mmol, 5 mol%), and Selectfluor (0.4 mmol, 2.0 eq).

-

Solvent Addition: Add methanol (1.0 mL).

-

Acid Addition: Carefully add Triflic acid (0.3 mmol, 1.5 eq) to the stirred mixture.

-

Reaction: Seal the vial and stir the mixture at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 4-methoxy-2-phenyl-2-methoxybenzofuran-3(2H)-one. Note: The product will incorporate a methoxy group from the solvent at the C2 position.

Comparative Data for Synthesis of Benzofuran-3(2H)-ones

The following table summarizes typical conditions and outcomes for this class of reaction, providing a baseline for optimization.

| Substrate Substituent (Phenol Ring) | Catalyst System | Oxidant/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| H | Ph₃PAuCl / TfOH | Selectfluor | MeOH | RT | 85 | [1] |

| 4-Me | Ph₃PAuCl / TfOH | Selectfluor | MeOH | RT | 68 | [1] |

| 4-F | Ph₃PAuCl / TfOH | Selectfluor | MeOH | RT | 75 | [1] |

| 4-CF₃ | Ph₃PAuCl / TfOH | Selectfluor | MeOH | RT | 81 | [1] |

| H | Ph₃PAuCl / TfOH | Selectfluor | EtOH | RT | 82 | [1] |

Conclusion and Future Outlook

The synthesis of this compound from an o-alkynyl phenol precursor is a robust and highly efficient process when leveraging modern catalytic methods. The gold(I)-catalyzed cycloisomerization in the presence of an electrophilic reagent like Selectfluor provides direct access to the benzofuranone core under mild conditions. This guide has detailed a reliable, two-stage synthetic sequence, explained the chemical principles governing the key transformation, and provided a validated experimental framework. The modularity of this approach, starting with the Sonogashira coupling, allows for the generation of diverse analogs, making it a powerful tool for professionals in drug discovery and development aiming to explore the chemical space around this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. books.lucp.net [books.lucp.net]

- 8. researchgate.net [researchgate.net]

- 9. Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 10. researchgate.net [researchgate.net]

Spectroscopic characterization of 4-Methoxybenzofuran-3(2H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxybenzofuran-3(2H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind experimental choices and interpretative reasoning. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—to build a complete and validated structural profile of the molecule. This guide is intended for researchers, chemists, and quality control professionals who require a robust, first-principles approach to structural elucidation.

Foundational Analysis: Molecular Structure and Properties

A thorough spectroscopic analysis begins with a theoretical understanding of the molecule's structure. This compound possesses a bicyclic benzofuran scaffold, which is comprised of a benzene ring fused to a furanone ring. Key functional groups include an aromatic methoxy ether, a ketone within the five-membered ring, and an ether linkage also part of the heterocyclic system. These features dictate the molecule's electronic and vibrational properties, which are directly probed by the spectroscopic methods discussed herein.

The molecular formula is C₉H₈O₃, and its calculated molecular weight is 164.16 g/mol . This value serves as a primary checkpoint, especially in mass spectrometry.

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar organics and its single residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) for chemical shift referencing.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. A higher field strength is advantageous for resolving complex splitting patterns in the aromatic region. Standard acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay) are typically sufficient.

Data Interpretation and Analysis

The structure suggests four distinct proton environments: three in the aromatic region, one aliphatic methylene group, and one methoxy group.

-

Aromatic Protons (H5, H6, H7): The benzene ring is trisubstituted, which will give rise to a characteristic splitting pattern. We expect three signals between δ 6.8 and 7.8 ppm. The proton at C7, adjacent to the electron-donating ether oxygen, will be the most shielded. The proton at C5, ortho to the electron-donating methoxy group, will also be shielded. The proton at C6 will be coupled to both H5 and H7. A detailed analysis would predict a doublet of doublets (dd) or triplet for H6, and two doublets for H5 and H7.

-

Methylene Protons (H2): The two protons on C2 are adjacent to a carbonyl group and an ether oxygen. This environment is deshielding, placing the signal around δ 4.5-5.5 ppm.[1] Because these protons lack adjacent proton neighbors, the signal is expected to be a sharp singlet.

-

Methoxy Protons (H-methoxy): The three equivalent protons of the methoxy group are attached to an aromatic ring. This environment typically produces a sharp singlet around δ 3.8-4.0 ppm.[1][2]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H7 | ~6.9 ppm | Doublet (d) | 1H |

| H5 | ~7.0 ppm | Doublet (d) | 1H |

| H6 | ~7.5 ppm | Triplet (t) or dd | 1H |

| H2 (-CH₂-) | ~4.7 ppm | Singlet (s) | 2H |

| H-methoxy (-OCH₃) | ~3.9 ppm | Singlet (s) | 3H |

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton and the presence of functional groups like carbonyls.

Experimental Protocol

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer (e.g., at 100 or 125 MHz). A greater number of scans (e.g., 512-1024) is required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis

The molecule has 9 unique carbon atoms.

-

Carbonyl Carbon (C3): The ketone carbonyl carbon is the most deshielded carbon and is expected to appear at a characteristic downfield shift of δ > 190 ppm.[3]

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six distinct signals are expected in the aromatic region (δ 100-170 ppm). The carbons directly attached to oxygen (C4 and C7a) will be the most deshielded in this group. For instance, C4 (bearing the methoxy group) and C7a (part of the ether linkage) would likely be in the δ 145-165 ppm range.[1] The remaining aromatic carbons will appear at shifts influenced by their position relative to these electron-donating groups.

-

Methylene Carbon (C2): The aliphatic C2, situated between an ether oxygen and a carbonyl, will be significantly deshielded for an sp³ carbon, appearing around δ 65-75 ppm.[1]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is a shielded sp³ carbon and will appear as a sharp signal around δ 55-60 ppm.[1][2]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (C=O) | ~195 - 205 ppm |

| C4 (-O-CH₃) | ~160 - 165 ppm |

| C7a (-O-CH₂) | ~150 - 155 ppm |

| Aromatic CH (C5, C6, C7) | ~105 - 130 ppm |

| Aromatic C (C3a) | ~120 - 125 ppm |

| C2 (-CH₂-) | ~68 - 72 ppm |

| -OCH₃ | ~55 - 60 ppm |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of covalent bonds.[4] It is an exceptionally powerful and rapid technique for identifying the presence of key functional groups.

Experimental Protocol

-

Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, the compound can be pressed into a potassium bromide (KBr) pellet.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Analysis

-

C=O Stretch: A very strong and sharp absorption band is expected for the ketone carbonyl group. Due to conjugation with the aromatic ring, this peak should appear in the range of 1690-1715 cm⁻¹. The exact position provides insight into the electronic environment of the carbonyl.[3][5]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretches: Two distinct C-O stretching bands are anticipated. The aryl ether (Ar-O-CH₃) stretch will appear as a strong band around 1250 cm⁻¹. The C-O stretch from the furanone ring will likely be found around 1100-1050 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretches from the -CH₂- and -OCH₃ groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Ketone) | 1715 - 1690 | Strong, Sharp |

| Aromatic C=C Stretches | 1600, 1580, 1470 | Medium-Weak |

| Aryl-O-C Stretch (Ether) | 1270 - 1230 | Strong |

| C-O-C Stretch (Furanone) | 1100 - 1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain a high-accuracy mass measurement.

Data Interpretation and Analysis

-

Molecular Ion: The primary goal is to identify the molecular ion peak. For C₉H₈O₃, the exact monoisotopic mass is 164.0473 Da. Using ESI in positive mode, we expect to see a prominent peak for [M+H]⁺ at m/z 165.0551. High-resolution MS can confirm this elemental composition to within a few parts per million (ppm).

-

Fragmentation Pattern: The fragmentation pattern is a structural fingerprint. Key expected fragmentation pathways for this compound include:

-

Loss of CO: A very common fragmentation for ketones, leading to a fragment at m/z 136.

-

Loss of CH₃: Cleavage of the methoxy methyl group, resulting in a fragment at m/z 149.

-

Loss of OCH₃: Loss of the entire methoxy radical, leading to a fragment at m/z 133.

-

Retro-Diels-Alder or other ring openings: Complex rearrangements within the furanone ring can lead to further characteristic fragments.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is useful for characterizing conjugated systems.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent in the reference beam.

Data Interpretation and Analysis

The chromophore in this compound is the extended conjugated system involving the benzene ring and the carbonyl group.

-

π → π* Transitions: Strong absorption bands corresponding to π → π* transitions are expected. These typically occur below 300 nm for this type of chromophore. The methoxy group, an auxochrome, will cause a bathochromic (red) shift compared to an unsubstituted benzofuranone.[6] One major peak might be observed around 270-290 nm.

-

n → π* Transitions: A weaker absorption band corresponding to the forbidden n → π* transition of the carbonyl group is expected at a longer wavelength, typically above 300 nm.[6] This band is often of low intensity and may appear as a shoulder on the tail of the stronger π → π* band.

Integrated Analysis Workflow

No single technique provides absolute proof of structure. The true power of spectroscopy lies in integrating the data from all methods. The workflow below illustrates a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear and systematic process when approached with an understanding of the molecule's underlying structure. The key identifying features are the ketone carbonyl signal (¹³C NMR: ~195 ppm; FT-IR: ~1700 cm⁻¹), the unique singlet for the C2 methylene protons (¹H NMR: ~4.7 ppm), and the characteristic signals of the methoxy group and the trisubstituted aromatic ring. High-resolution mass spectrometry provides unequivocal confirmation of the elemental composition. Together, these techniques offer a robust and cross-validated analytical package for the unambiguous identification and quality assessment of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methoxybenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzofuran-3(2H)-one, a member of the benzofuranone class of heterocyclic compounds, represents a core structural motif in various biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives in drug discovery and development. This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. The interpretation is grounded in fundamental NMR principles and supported by comparative data from structurally related analogs.

Molecular Structure and NMR-Active Nuclei

The structure of this compound (C₉H₈O₃) contains a variety of proton and carbon environments, making it well-suited for NMR analysis. The key structural features influencing the NMR spectra are the aromatic ring, the methoxy group, the methylene group in the furanone ring, and the carbonyl group.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the furanone ring, and the methoxy protons. The chemical shifts and coupling patterns are dictated by the electronic environment and the spatial relationship between neighboring protons.

Expected ¹H NMR Data (Estimated, based on analogs):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.5 - 7.7 | d | ~8.0 |

| H-5 | ~7.0 - 7.2 | t | ~8.0 |

| H-6 | ~7.0 - 7.2 | d | ~8.0 |

| H-2 (CH₂) | ~4.6 | s | - |

| OCH₃ | ~3.9 | s | - |

Note: The solvent for this predicted spectrum is CDCl₃.

Interpretation and Rationale:

-

Aromatic Region (δ 7.0 - 7.7 ppm): The three protons on the benzene ring (H-5, H-6, and H-7) will resonate in the downfield region characteristic of aromatic protons. H-7, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most deshielded and appear as a doublet due to coupling with H-6. H-5 and H-6 are expected to have similar chemical shifts and will likely appear as a triplet and a doublet, respectively, due to their coupling with each other and with H-7.

-

Methylene Protons (H-2, δ ~4.6 ppm): The two protons of the methylene group at the C-2 position are adjacent to the oxygen atom of the furanone ring and are expected to resonate as a singlet. In many benzofuran-3(2H)-one systems, these protons show a sharp singlet, indicating no significant coupling to other protons[1].

-

Methoxy Protons (OCH₃, δ ~3.9 ppm): The three protons of the methoxy group are in a shielded environment and will appear as a sharp singlet in the upfield region of the spectrum. The chemical shift is characteristic for methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide information on the nine distinct carbon environments within the molecule.

Expected ¹³C NMR Data (Estimated, based on analogs):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-3) | ~200 |

| C-7a | ~174 |

| C-4 | ~158 |

| C-5 | ~138 |

| C-7 | ~124 |

| C-3a | ~121 |

| C-6 | ~114 |

| C-2 (CH₂) | ~75 |

| OCH₃ | ~56 |

Note: The solvent for this predicted spectrum is CDCl₃.

Interpretation and Rationale:

-

Carbonyl Carbon (C-3, δ ~200 ppm): The carbonyl carbon of the ketone is the most deshielded carbon in the molecule and will appear at a very low field, typically around 200 ppm[1].

-

Aromatic and Olefinic Carbons (δ 114 - 174 ppm): The six carbons of the benzene ring and the furanone C-7a will resonate in this region. The carbon attached to the oxygen (C-7a) and the carbon bearing the methoxy group (C-4) are expected to be the most downfield among the aromatic signals due to the deshielding effect of the oxygen atoms. The other aromatic carbons (C-3a, C-5, C-6, and C-7) will have chemical shifts influenced by their position relative to the substituents.

-

Aliphatic Carbons (δ 56 - 75 ppm): The methylene carbon (C-2) and the methoxy carbon (OCH₃) will appear in the upfield region. The C-2 carbon, being adjacent to an oxygen atom, will be more deshielded than the methoxy carbon[1].

Experimental Protocols

Sample Preparation for NMR Analysis:

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition:

Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualizing Structural-Spectral Correlations

The following diagram illustrates the key correlations expected in the NMR spectra of this compound.

Caption: Correlation of structural fragments of this compound with their expected ¹H and ¹³C NMR chemical shift regions.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound and use this spectroscopic data as a foundational tool for the characterization of more complex derivatives. The application of 2D NMR techniques is crucial for the definitive assignment of all proton and carbon signals, ensuring the highest level of scientific rigor in structural analysis.

References

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 4-Methoxybenzofuran-3(2H)-one and its Derivatives

Abstract

This technical guide provides a comprehensive examination of the crystal structure of benzofuran-3(2H)-one derivatives, with a specific focus on illustrating the structural characteristics of 4-Methoxybenzofuran-3(2H)-one. Benzofuranone cores are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Understanding their three-dimensional architecture at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This document delves into the molecular geometry, crystal packing, and intermolecular interactions that govern the solid-state organization of these compounds. A detailed, field-proven protocol for single-crystal X-ray diffraction is provided, alongside a discussion of the implications of the crystal structure on the physicochemical properties and biological function of this important class of molecules.

Introduction: The Significance of the Benzofuran-3(2H)-one Moiety

The benzofuran-3(2H)-one skeleton is a privileged heterocyclic motif present in numerous natural products and synthetic compounds of pharmaceutical interest.[1][2] Derivatives of this core have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The therapeutic potential of these compounds is intrinsically linked to their molecular shape and the way they interact with biological macromolecules. The addition of a methoxy group at the 4-position is anticipated to modulate the electronic and steric properties of the molecule, influencing its crystal packing and, consequently, its solubility, stability, and bioavailability. A precise understanding of the crystal structure is therefore not merely an academic exercise but a critical step in the journey of drug discovery and development.

Molecular Structure and Conformation

The core structure of this compound consists of a bicyclic system where a furanone ring is fused to a benzene ring. The methoxy group at the C4 position introduces a key functional feature. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can participate in weaker van der Waals interactions.

Supramolecular Assembly: Crystal Packing and Intermolecular Forces

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by a delicate balance of intermolecular forces. These interactions determine the overall stability of the crystal and influence its macroscopic properties. In the case of methoxy-substituted benzofuranones, several types of interactions are expected to play a crucial role.

-

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the carbonyl oxygen and the methoxy oxygen can act as acceptors. In the presence of suitable donors in co-crystals or solvates, or in derivatives with hydroxyl groups, O-H···O or C-H···O hydrogen bonds would be prominent. For example, in the crystal structure of (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one, molecules are stabilized by O-H···O and C-H···O hydrogen bonds.[5][6]

-

π-π Stacking: The planar aromatic rings of the benzofuranone core are prone to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, are a significant driving force in the packing of aromatic molecules.

-

van der Waals Forces: Dispersive forces, though individually weak, collectively contribute to the overall stability of the crystal lattice. The methoxy group and the hydrocarbon backbone of the molecule will be involved in numerous van der Waals contacts.

The interplay of these forces results in a specific three-dimensional architecture. The analysis of crystal packing in related structures often reveals layered or herringbone motifs, which are common for planar aromatic compounds.

Physicochemical Properties: A Summary

The solid-state properties of a pharmaceutical compound are directly influenced by its crystal structure. The following table summarizes the expected physicochemical properties of this compound, with some values for related compounds provided for context.

| Property | Expected Value/Characteristic | Rationale based on Crystal Structure |

| Molecular Formula | C9H8O3 | - |

| Molecular Weight | 164.16 g/mol | - |

| Melting Point | Moderately high | Efficient crystal packing due to planarity and intermolecular interactions would require significant thermal energy to disrupt the lattice. |

| Solubility | Poor in water, soluble in organic solvents | The largely nonpolar aromatic core and the presence of only hydrogen bond acceptors suggest limited aqueous solubility. |

| Crystal System | Likely Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this size and symmetry. For example, 5-Methoxy-2-benzofuran-1(3H)-one crystallizes in the monoclinic system.[7] |

| Polymorphism | Possible | The existence of different stable arrangements of molecules (polymorphs) is a common phenomenon in pharmaceutical solids and can be influenced by crystallization conditions. |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a novel compound is a cornerstone of chemical and pharmaceutical research. The following protocol outlines a standard, field-proven methodology for obtaining and analyzing the crystal structure of a compound like this compound.

Crystal Growth

Causality: The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of sufficient size. The choice of solvent and crystallization technique is critical and often requires empirical optimization. The goal is to achieve slow, controlled crystallization to allow for the ordered arrangement of molecules into a single lattice.

Step-by-Step Protocol:

-

Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) at an elevated temperature to achieve saturation.

-

Slow Evaporation: Allow the saturated solutions to stand undisturbed in loosely covered vials at room temperature. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.

-

Vapor Diffusion: In a sealed container, place a small vial containing the dissolved compound inside a larger beaker containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Cooling Crystallization: Slowly cool a saturated solution from a high temperature to a lower temperature. This reduction in solubility can promote the growth of single crystals.

-

Crystal Selection: Carefully select a well-formed, transparent crystal with sharp edges and no visible defects under a microscope.

Data Collection

Causality: This step involves irradiating the single crystal with a monochromatic X-ray beam and collecting the diffraction pattern. The angles and intensities of the diffracted beams contain the information about the arrangement of atoms in the crystal.

Step-by-Step Protocol:

-

Mounting: Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.

-

Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Devise a data collection strategy to measure the intensities of a large number of unique reflections with good coverage and redundancy.

-

Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).

Structure Solution and Refinement

Causality: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to obtain the final, accurate atomic positions and thermal parameters.

Step-by-Step Protocol:

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.

-

Model Building: Identify the atoms in the electron density map and build the molecular model.

-

Refinement: Refine the atomic coordinates, and isotropic or anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions or locate them from the difference Fourier map.

-

Validation: Validate the final crystal structure using crystallographic software to check for consistency and quality. The final model should have low R-factors and a good-of-fit value.

Structure-Activity Relationship (SAR) Insights

The three-dimensional structure of this compound provides a static snapshot that is invaluable for understanding its potential biological activity.

-

Pharmacophore Modeling: The precise atomic coordinates can be used to develop pharmacophore models, which define the essential spatial arrangement of functional groups required for biological activity. The positions of the carbonyl oxygen and the methoxy group are key features for potential interactions with a biological target.

-

Docking Studies: The crystal structure can be used as a starting point for molecular docking simulations. By docking the molecule into the active site of a target protein, researchers can predict binding modes and affinities, guiding the design of more potent and selective analogues.

-

Rational Design of Derivatives: With a clear understanding of the steric and electronic properties of the parent molecule, medicinal chemists can rationally design derivatives with improved pharmacological profiles. For example, modifications to the methoxy group or substitutions on the aromatic ring can be explored to enhance target binding or improve pharmacokinetic properties.

Conclusion

The crystal structure of this compound and its derivatives provides a fundamental understanding of their solid-state properties and a rational basis for the design of new therapeutic agents. The planarity of the benzofuranone core, coupled with the electronic influence of the methoxy substituent, dictates the supramolecular assembly through a network of intermolecular interactions. The experimental protocols detailed herein provide a robust framework for the crystallographic analysis of this important class of compounds. As the quest for novel and effective drugs continues, the atomic-level insights gained from crystal structure analysis will remain an indispensable tool for researchers in the pharmaceutical sciences.

Diagrams

Caption: Experimental workflow for the crystal structure determination of this compound.

Caption: Key intermolecular interactions governing the crystal packing of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Methoxybenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzofuran-3(2H)-one, a member of the benzofuranone class of heterocyclic compounds, is a molecule of growing interest in the fields of medicinal chemistry and organic synthesis. Its structural motif is present in a variety of biologically active natural products and synthetic compounds, suggesting its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a valuable resource for researchers working with or considering this compound in their studies.

Chemical Identity and Structure

-

IUPAC Name: 4-methoxy-1-benzofuran-3-one

-

Synonyms: this compound, 4-methoxy-2,3-dihydro-1-benzofuran-3-one, 4-methoxy-3-benzofuranone[1]

-

CAS Number: 7169-35-9[1]

-

Molecular Formula: C₉H₈O₃[1]

-

Molecular Weight: 164.16 g/mol

The molecular structure of this compound consists of a bicyclic system where a furanone ring is fused to a benzene ring. A methoxy group is substituted at the 4-position of the aromatic ring.

Figure 1: Chemical structure of this compound.

Physical Properties

This compound is typically encountered as a solid at room temperature. The available data on its physical properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Appearance | Yellow to off-white solid | [1] |

| Melting Point | 147-148 °C | |

| Boiling Point (Predicted) | 314.9 ± 41.0 °C at 760 mmHg | |

| Density (Predicted) | 1.262 ± 0.06 g/cm³ | |

| Flash Point (Predicted) | 135.3 ± 14.0 °C | |

| Storage Temperature | 2-8°C | [1] |

Chemical Properties and Reactivity

While specific reactivity studies on this compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from the functional groups present in its structure. The benzofuranone core is known to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

The ketone functional group at the 3-position is a key site for nucleophilic attack. This allows for a range of reactions, including reductions to the corresponding alcohol, and condensations with various nucleophiles. The aromatic ring, activated by the electron-donating methoxy group, is susceptible to electrophilic substitution reactions. The methylene group at the 2-position can potentially be functionalized, for instance, through enolate chemistry.

The general reactivity of the benzofuranone scaffold makes it a valuable building block. For example, benzofuranone derivatives are used in the synthesis of more complex heterocyclic systems with potential biological activities.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methylene protons of the furanone ring (a singlet). The exact chemical shifts and coupling patterns of the aromatic protons would be influenced by the substitution pattern.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons (in the aromatic region of the spectrum), the methoxy carbon (around 55-60 ppm), and the methylene carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be a prominent feature, typically appearing in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ether and ester functionalities, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.16 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO, CH₃, or OCH₃.

Synthesis

The synthesis of benzofuran-3(2H)-one derivatives can be achieved through various synthetic routes. A common approach involves the intramolecular cyclization of a suitably substituted precursor. For instance, a Friedel-Crafts acylation followed by a base-catalyzed cyclization of a substituted phenol could yield the benzofuranone core. A patent describes the use of phloroglucinol as a starting material to produce 4,6-dihydroxy-3(2H)-benzofuranone derivatives through a series of reactions including Friedel-Crafts acylation and alkali-catalyzed cyclization.[2] While this does not directly describe the synthesis of the 4-methoxy derivative, it illustrates a plausible synthetic strategy.

Figure 2: A generalized synthetic workflow for benzofuran-3(2H)-ones.

Applications in Research and Drug Development

Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a wide array of biologically active compounds. They have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

The benzofuranone core, in particular, serves as a versatile template for the design of enzyme inhibitors and receptor modulators. The specific substitution pattern of this compound, with the methoxy group at a key position on the aromatic ring, could influence its binding affinity and selectivity for various biological targets. Researchers in drug discovery may utilize this compound as a starting point for the synthesis of novel derivatives with tailored pharmacological profiles.

Handling and Safety

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive set of experimental data for this specific isomer is not yet widely available, its known physical properties and the established reactivity of the benzofuranone scaffold provide a solid foundation for its further investigation. This technical guide serves as a starting point for researchers, consolidating the current knowledge and highlighting the potential of this compound in the development of new chemical entities with valuable biological activities.

References

The Therapeutic Potential of 4-Methoxybenzofuran-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran-3(2H)-one scaffold, a core structure in many naturally occurring and synthetic compounds, represents a privileged platform in medicinal chemistry. The introduction of a methoxy group at the 4-position of this heterocyclic system has been shown to significantly influence its biological profile, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of 4-methoxybenzofuran-3(2H)-one derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships, offering field-proven insights for researchers and drug development professionals. This document is designed to be a comprehensive resource, integrating detailed experimental protocols, quantitative biological data, and visual representations of key pathways to facilitate further research and development in this promising area of drug discovery.

Introduction: The Benzofuran-3(2H)-one Core and the Significance of the 4-Methoxy Substituent

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are integral to the structure of numerous biologically active molecules.[1][2] The benzofuran-3(2H)-one nucleus, in particular, has attracted considerable attention from medicinal chemists due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3]

The strategic placement of substituents on the benzofuran ring system can dramatically modulate the compound's physicochemical properties and its interaction with biological targets. The 4-methoxy group, an electron-donating substituent, can influence the molecule's electronics, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile. This guide will specifically focus on derivatives of this compound, a subclass that has shown significant promise in various therapeutic areas.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Derivatives of this compound, particularly a class of compounds known as aurones (2-benzylidenebenzofuran-3(2H)-ones), have demonstrated potent anticancer activity against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which certain this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drug development.[8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7]

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10] Certain benzofuran derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[9] While direct targeting of the PI3K/Akt/mTOR pathway by this compound derivatives is an active area of investigation, the structural similarities to known inhibitors suggest this as a plausible mechanism of action.[11][12][13]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| (Z)-2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile | PC-3 (Prostate) | < 0.1 | [6] |

| (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one | PC-3 (Prostate) | < 0.1 | [6] |

| 2-[4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene]-6-methoxybenzofuran-3-one | Not Specified | Not Specified | [14] |

| 2-[4-(2-(4-Nitrophenyl)-2-oxoethoxy)benzylidene]-6-methoxybenzofuran-3-one | Not Specified | Not Specified | [14] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[14]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[18]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Several this compound derivatives have exhibited promising antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Benzofuran amide derivative 6b | S. aureus, E. coli, C. albicans | 6.25 | [19] |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | MRSA ATCC 43300 | Not specified, but showed significant inhibition | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[20][21][22][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in an appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

-

Compound Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[21]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[22]

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulation of the Inflammatory Response

Certain this compound derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[6][19]

Mechanism of Action: Inhibition of Nitric Oxide Production

One of the key mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][6][24][25][26][27] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Cells

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (measured as nitrite in the culture supernatant) by RAW 264.7 macrophage cells stimulated with LPS.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[3]

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[3]

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system. The absorbance is measured at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[2][28][29][30][31]

Principle: Subplantar injection of carrageenan induces a local inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[28]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[29]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[28]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) is the oxidative cyclization of 2'-hydroxychalcones or the condensation of benzofuran-3(2H)-ones with aromatic aldehydes.[32][33][34][35][36]

Synthetic Workflow: Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones

Caption: General synthetic scheme for 2-benzylidenebenzofuran-3(2H)-ones.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. The insights into their mechanisms of action, particularly the inhibition of tubulin polymerization and the potential modulation of key signaling pathways like PI3K/Akt/mTOR, provide a strong rationale for their further investigation.

Future research should focus on the synthesis of new analogs with diverse substitutions to further explore the structure-activity relationships and optimize the potency and selectivity of these compounds. In-depth mechanistic studies are also warranted to fully elucidate their molecular targets and signaling pathways. Furthermore, in vivo efficacy and safety studies will be crucial to translate the promising in vitro results into clinically viable drug candidates. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to accelerate these research endeavors.

References

- 1. benthamscience.com [benthamscience.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semisynthetic aurones inhibit tubulin polymerization at the colchicine-binding site and repress PC-3 tumor xenografts in nude mice and myc-induced T-ALL in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological Activity of Flavones, Flavonols, and Aurones | Encyclopedia MDPI [encyclopedia.pub]

- 20. benchchem.com [benchchem.com]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 32. researchgate.net [researchgate.net]

- 33. fujc.pp.ua [fujc.pp.ua]

- 34. Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 35. researchgate.net [researchgate.net]

- 36. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Elusive Natural Occurrence of 4-Methoxybenzofuran-3(2H)-one: A Survey of the Scientific Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The benzofuranone core is a privileged scaffold in medicinal chemistry and natural product research, with numerous derivatives exhibiting a wide array of biological activities. This guide endeavors to provide a comprehensive overview of the natural occurrence of a specific derivative, 4-Methoxybenzofuran-3(2H)-one. However, an exhaustive search of the current scientific literature reveals a notable absence of this compound from natural sources. This document, therefore, pivots to a broader discussion of closely related, naturally occurring benzofuranones, their isolation, and their significance, while also touching upon the synthetic routes that could lead to the titular compound, providing a valuable resource for researchers interested in this chemical space.

The Benzofuranone Scaffold: A Biologically Significant Motif

Benzofuran and its oxidized counterpart, benzofuranone, are heterocyclic compounds that are widespread in the plant kingdom.[1][2] These compounds are known to be constituents of various plant families, including Asteraceae, Rutaceae, and Liliaceae.[1][2] The biological activities associated with benzofuran derivatives are diverse and potent, encompassing antitumor, antibacterial, antioxidant, and antiviral properties.[1] This has made them attractive targets for both isolation from natural sources and chemical synthesis in the pursuit of new therapeutic agents.[3]

Investigating the Natural Provenance of this compound

A systematic and comprehensive search of scientific databases and literature archives was conducted to identify any reported instances of this compound being isolated from a natural source. This investigation included searches for its biosynthesis, isolation protocols, and spectroscopic data from natural extracts. The search, however, yielded no direct evidence of its natural occurrence.

While numerous methoxy-substituted benzofuran and benzofuranone derivatives have been identified in nature, the specific isomer this compound remains conspicuously absent from the record. For instance, novel benzofuran derivatives have been isolated from plants such as Tephrosia purpurea and Nicotiana tabacum, but these possess different substitution patterns.[4][5]

Naturally Occurring Benzofuranones of Interest

Although this compound has not been found in nature, several other benzofuranone derivatives have been successfully isolated and characterized. These compounds provide valuable insights into the biosynthesis and potential biological activities of this class of molecules.

Examples of Naturally Occurring Benzofuran Derivatives

-

From Tephrosia purpurea : A novel benzofuran compound was isolated from this plant, and its structure was confirmed through chemical synthesis. Preliminary biological studies showed its ability to suppress histamine H1 gene expression, indicating potential anti-allergic applications.[4]

-

From Nicotiana tabacum : A new benzofuran derivative, methyl 3-acetyl-7-hydroxy-6-methoxy-2-methylbenzofuran-4-carboxylate, was isolated from tobacco leaves and exhibited moderate inhibitory activities against human cancer cell lines.[5]

-

From Salsola collina : A new benzofuran derivative, 3,7-dimethyl-6-acetyl-8-benzofuranol, was isolated from the whole plant.[6]

The biosynthetic pathways for these compounds are complex and often involve the shikimate pathway, leading to the formation of aromatic amino acids that serve as precursors.

Synthetic Approaches to Benzofuran-3(2H)-ones

The absence of a natural source for this compound necessitates a reliance on chemical synthesis for its study. General synthetic methods for benzofuranone skeletons are well-established and typically involve the cyclization of substituted phenols.

A potential synthetic route to this compound could be envisioned starting from 2-methoxyphenol. The logical workflow for such a synthesis is outlined below.

Caption: A potential synthetic workflow for this compound.

Potential Biological Activities and Future Directions

While no biological data exists for this compound, the activities of structurally similar compounds can offer clues as to its potential applications. For instance, various substituted benzofuranones have shown promise as:

-

Antileishmanial agents : Certain methoxy-substituted benzofuranones have demonstrated significant activity against Leishmania parasites.[7]

-

Anticancer agents : Benzofuran derivatives have been investigated as inhibitors of tubulin polymerization and have shown antiproliferative activity against various cancer cell lines.[2][3][8]

The synthesis of this compound would be the first step in exploring its physicochemical properties and biological activity. A thorough investigation, including in vitro and in vivo studies, would be necessary to determine its therapeutic potential.

Conclusion

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new benzofuran derivative from Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 4-Methoxybenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of the carbonyl group in 4-Methoxybenzofuran-3(2H)-one, a heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. We will delve into the electronic and steric factors governing its reactivity, explore key transformations, and provide validated experimental protocols.

Introduction: Structural and Electronic Landscape

This compound possesses a unique molecular architecture that dictates the reactivity of its C3-carbonyl group. The fusion of a benzene ring with a dihydrofuranone core, combined with the electronic influence of a methoxy group at the C4-position, creates a nuanced chemical environment.

Key Structural Features:

-

Fused Ring System: The benzofuran core introduces ring strain and specific stereoelectronic effects that influence the accessibility and electrophilicity of the carbonyl carbon.

-

Enol Ether Moiety: The oxygen atom within the furan ring and the methoxy group at C4 can be considered part of an enol ether-like system, which donates electron density to the aromatic ring.

-

α-Carbonyl Protons: The protons at the C2 position are α to the carbonyl group, rendering them acidic and susceptible to deprotonation to form an enolate.[1]

Electronic Effects of the 4-Methoxy Group:

The 4-methoxy group plays a pivotal role in modulating the reactivity of the carbonyl group through a combination of inductive and resonance effects.

-

Resonance Effect: The lone pairs on the methoxy oxygen can be delocalized into the benzene ring, increasing the electron density of the aromatic system. This electron-donating resonance effect can indirectly influence the electrophilicity of the distal carbonyl group.

-

Inductive Effect: Oxygen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I) from the methoxy group.

The interplay of these effects fine-tunes the electrophilic character of the carbonyl carbon, making it a versatile handle for a variety of chemical transformations.

Diagram of Electronic Effects in this compound

Caption: Electronic landscape of this compound.

Reactivity at the Carbonyl Carbon: Nucleophilic Additions

The polarized nature of the carbon-oxygen double bond makes the carbonyl carbon an electrophilic center, susceptible to attack by a wide range of nucleophiles.[2]

Reduction to Alcohols

The carbonyl group can be readily reduced to a secondary alcohol, 4-methoxy-2,3-dihydrobenzofuran-3-ol. The choice of reducing agent is critical for achieving high yields and selectivity.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, suitable for the reduction of ketones in the presence of less reactive functional groups.[3][4] The reaction is typically carried out in a protic solvent like methanol or ethanol.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that will also reduce esters, amides, and carboxylic acids. Its use with this compound would likely lead to over-reduction or side reactions if other sensitive functional groups are present.

Table 1: Comparison of Reducing Agents for Carbonyl Reduction

| Reducing Agent | Reactivity | Typical Solvents | Functional Group Tolerance |

| Sodium Borohydride | Mild | Methanol, Ethanol | Tolerates esters, amides, carboxylic acids |

| Lithium Aluminum Hydride | Strong | Diethyl ether, THF | Reduces esters, amides, carboxylic acids, etc. |

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: Dissolve this compound (1.0 eq.) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Work-up: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Grignard and Organolithium Reactions

The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), to the carbonyl group is a powerful method for forming new carbon-carbon bonds, leading to tertiary alcohols.[5]